molecular formula C19H19N3O2S B2973312 methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate CAS No. 1023834-23-2

methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B2973312
CAS No.: 1023834-23-2
M. Wt: 353.44
InChI Key: ANPSVTIWBSMFTA-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate involves multiple steps, typically starting with the preparation of the indole derivative. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene . This intermediate can then undergo further reactions to introduce the carbamothioyl and benzoate groups under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)benzoate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

methyl 2-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-18(23)15-7-3-5-9-17(15)22-19(25)20-11-10-13-12-21-16-8-4-2-6-14(13)16/h2-9,12,21H,10-11H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPSVTIWBSMFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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